molecular formula C6H4Br2FNO B1436370 (2,5-Dibromo-3-fluoropyridin-4-yl)methanol CAS No. 2167544-51-4

(2,5-Dibromo-3-fluoropyridin-4-yl)methanol

Cat. No. B1436370
M. Wt: 284.91 g/mol
InChI Key: YKIBEXBIIJKKAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(2,5-Dibromo-3-fluoropyridin-4-yl)methanol” were not found, fluorinated pyridines can be synthesized using various methods . For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Another study reported an optimized strategy for the synthesis of p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

The electronic and infrared spectra of 2-fluoropyridine-methanol clusters were investigated to understand the structure of hydrogen-bonded clusters. The study provided insights into the vibrational frequencies affected by hydrogen bond formation, contributing to the understanding of molecular interactions in similar compounds (Nibu, Marui, & Shimada, 2006).

Crystal Structure and DFT Studies

Research on boric acid ester intermediates, including studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, utilized density functional theory (DFT) for molecular structure calculation. These studies revealed the physicochemical properties and molecular structures, providing a foundation for the application of similar fluoropyridinyl compounds in materials science and chemical synthesis (Huang et al., 2021).

Synthesis and Catalysis

The synthesis of complex salts involving 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine demonstrates the role of such compounds in catalysis and material science, particularly in the study of spin state behaviors of iron(II) complex salts. This research contributes to the development of advanced materials and catalysts (Cook & Halcrow, 2015).

Organic Synthesis

Studies on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine in methanol under reflux conditions showcase the utility of fluoropyridinyl compounds in facilitating novel organic synthesis methods. These methods are pivotal in the development of new pharmaceuticals and agrochemicals (Zhao et al., 2020).

Metal Complex Formation

Research involving the formation of dichloro-palladium complexes with 4-(2,5-Dibromoimidazolyl)-2′-aminopyridyl showcases the application of similar compounds in metal complex formation. This is crucial for the development of catalysis processes, especially in cross-coupling reactions that are fundamental in organic synthesis (Hashem, Akter, & Farhana, 2012).

properties

IUPAC Name

(2,5-dibromo-3-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIBEXBIIJKKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dibromo-3-fluoropyridin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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